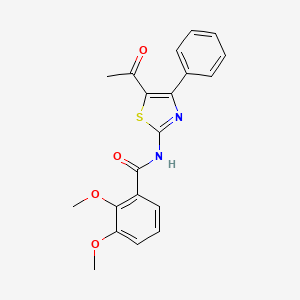

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-12(23)18-16(13-8-5-4-6-9-13)21-20(27-18)22-19(24)14-10-7-11-15(25-2)17(14)26-3/h4-11H,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFGPOKFSBOGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The acetylation of the thiazole ring and subsequent coupling with 2,3-dimethoxybenzoyl chloride under basic conditions can yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide. The compound has shown promising results against various pathogenic strains, particularly fungi and bacteria. In vitro tests have demonstrated its effectiveness against Candida species, with minimum inhibitory concentration (MIC) values indicating strong antifungal activity compared to standard treatments like fluconazole .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. The compound's structural features allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, molecular docking studies have suggested that this compound may inhibit key enzymes associated with tumor growth .

In Silico Studies

Computational studies have provided insights into the binding affinities and interactions of this compound with biological targets. These studies are essential for predicting the efficacy and safety profiles of new drug candidates derived from thiazole structures .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a significant role in preventing cellular damage caused by free radicals. The compound has shown potential in reducing oxidative stress markers in cellular models .

Data Summary

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of multiple thiazole derivatives against clinical isolates of Candida. The results indicated that this compound exhibited superior activity compared to traditional antifungal agents.

- Cancer Cell Proliferation : In vitro experiments demonstrated that this compound could significantly reduce the proliferation of cancer cell lines through apoptosis induction mechanisms. Further investigations into its molecular targets are ongoing to fully elucidate its anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the acetyl and dimethoxybenzamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole and Benzamide Moieties

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structural Differences :

- Thiazole substituents: Chloro (vs. acetyl and phenyl in the target compound).

- Benzamide substituents: 2,4-Difluoro (vs. 2,3-dimethoxy).

- Biological Activity: The chloro-thiazole and difluorobenzamide groups in this analog directly inhibit PFOR, critical in anaerobic metabolism.

- Synthesis : Synthesized via acyl chloride and thiazol-2-amine coupling in pyridine, similar to the target compound’s presumed synthesis route.

[18F]Fallypride ()

- Structural Differences :

- Thiazole replaced with pyrrolidinylmethyl.

- Benzamide substituents: 3-Fluoropropyl (vs. 2,3-dimethoxy).

- Biological Activity : High affinity for D2/D3 dopamine receptors due to the fluoropropyl group. The target compound’s dimethoxy groups may reduce receptor binding specificity compared to fluorine’s electronegativity [4].

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

- Structural Differences :

- Oxadiazole-triazole linkage (vs. acetyl-phenyl-thiazole).

- Benzamide replaced with phenyl-thiazol-2-amine.

- Physicochemical Properties : The oxadiazole group may reduce lipophilicity compared to the target compound’s acetyl and methoxy groups, influencing membrane permeability [10].

Physicochemical and Structural Properties

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Acetyl and Phenyl Group Introduction : The acetyl group is introduced via Friedel-Crafts acylation, while the phenyl group may be added through Suzuki coupling.

- Final Benzamide Formation : The final structure is formed by coupling the thiazole with a dimethoxybenzamide moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a related thiazole derivative demonstrated an IC50 value of 21.55 ± 1.31 µM against α-amylase, indicating potential for managing diabetes through enzyme inhibition .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. The mechanism of action is believed to involve the generation of reactive nitrogen species that induce apoptosis in cancer cells. For example, thiazole derivatives have shown effectiveness in inducing cell cycle arrest and apoptosis in cancer cell lines through interactions with specific molecular targets .

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors within biological systems. The thiazole ring structure allows for specific binding to active sites on target proteins, potentially inhibiting their function. Additionally, the presence of acetyl and dimethoxy groups may enhance bioactivity by improving solubility and stability .

Study 1: Antimicrobial Screening

In a study examining various thiazole derivatives, this compound was tested against several pathogens. Results indicated a promising antibacterial effect with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics .

Study 2: Anticancer Efficacy

Another case study focused on the anticancer properties of this compound in human breast cancer cell lines. The study reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.